molecular formula C15H23ClN2O3 B2816368 2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride CAS No. 1396875-19-6

2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride

Cat. No.: B2816368
CAS No.: 1396875-19-6
M. Wt: 314.81
InChI Key: VZKZGLXNUNCOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a cyclobutyl group, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while nucleophilic substitution on the piperazine ring can introduce various alkyl or aryl groups .

Scientific Research Applications

2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(piperazin-1-yl)methanone hydrochloride
  • Furan-2-yl-(4-piperazin-1-yl-phenyl)-methanone

Uniqueness

2-(4-cyclobutanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential therapeutic applications .

Properties

IUPAC Name

cyclobutyl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c18-13(14-5-2-10-20-14)11-16-6-8-17(9-7-16)15(19)12-3-1-4-12;/h2,5,10,12-13,18H,1,3-4,6-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKZGLXNUNCOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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